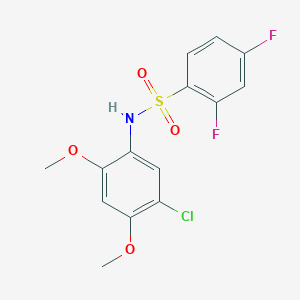

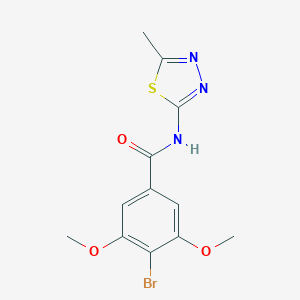

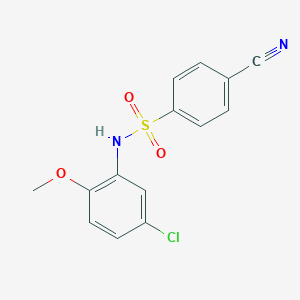

![molecular formula C16H23ClN2O3 B263085 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, also known as clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. This drug is a prodrug that is metabolized in the liver to its active form, which inhibits the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby preventing platelet aggregation and reducing the risk of thrombosis.

Mechanism of Action

Clopidogrel works by irreversibly binding to the P2Y12 receptor on platelets, which prevents ADP from binding to the receptor and activating platelet aggregation. This results in a reduction in platelet activation and aggregation, which reduces the risk of thrombosis.

Biochemical and Physiological Effects:

Clopidogrel has been shown to reduce platelet activation and aggregation, which reduces the risk of thrombosis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress, which may contribute to its cardiovascular protective effects.

Advantages and Limitations for Lab Experiments

Clopidogrel has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its extensive use in clinical practice. However, it also has limitations, including its potential for off-target effects and its complex metabolism, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, including the development of new antiplatelet drugs with improved efficacy and safety profiles, the identification of biomarkers that can predict response to 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, and the investigation of the effects of 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide on other physiological systems, such as the immune system and the gut microbiome. Additionally, further studies are needed to elucidate the mechanisms underlying the cardiovascular protective effects of 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide and to investigate its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders.

Synthesis Methods

Clopidogrel is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 2-(4-morpholinyl)ethylamine to form 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide. The final step involves the reaction of 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide with methyl iodide to form 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide.

Scientific Research Applications

Clopidogrel has been extensively studied in scientific research for its antiplatelet effects and its potential use in the treatment of cardiovascular diseases. It has been shown to be effective in reducing the risk of thrombosis in patients with acute coronary syndrome, stroke, and peripheral arterial disease. It has also been studied in combination with other antiplatelet drugs, such as aspirin, to further reduce the risk of thrombosis in patients with cardiovascular diseases.

properties

Product Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide |

|---|---|

Molecular Formula |

C16H23ClN2O3 |

Molecular Weight |

326.82 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(2-morpholin-4-ylethyl)propanamide |

InChI |

InChI=1S/C16H23ClN2O3/c1-16(2,22-14-5-3-13(17)4-6-14)15(20)18-7-8-19-9-11-21-12-10-19/h3-6H,7-12H2,1-2H3,(H,18,20) |

InChI Key |

JMONJAXSIJFXQI-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NCCN1CCOCC1)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)(C(=O)NCCN1CCOCC1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

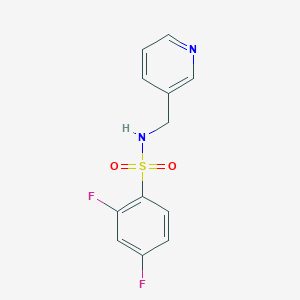

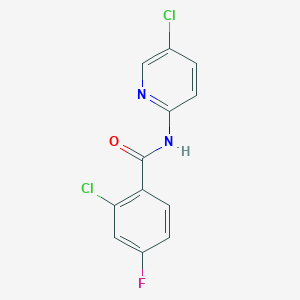

![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)

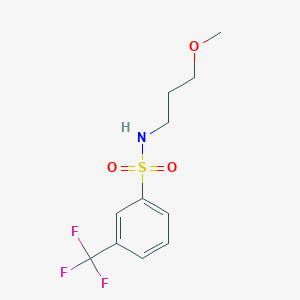

![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)

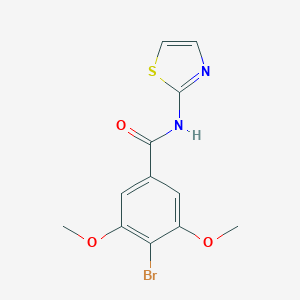

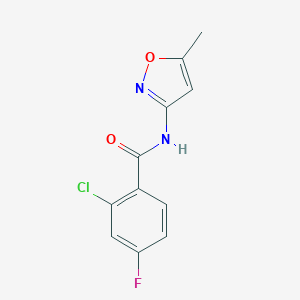

![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)